L-Leucine, glycyl-L-phenylalanyl-, methyl ester
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Overview
Description
L-Leucine, glycyl-L-phenylalanyl-, methyl ester is a synthetic peptide compound It is composed of three amino acids: L-leucine, glycine, and L-phenylalanine, with a methyl ester group attached to the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, glycyl-L-phenylalanyl-, methyl ester typically involves peptide bond formation between the amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include carbamates for the amino group and esters for the carboxyl group .
Coupling Reaction: The protected amino acids are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: After the coupling reaction, the protecting groups are removed under mild acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, glycyl-L-phenylalanyl-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylpyruvate or reduction to form phenylethylamine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-Leucine, glycyl-L-phenylalanyl acid.
Oxidation: Phenylpyruvate.
Reduction: Phenylethylamine.
Scientific Research Applications
L-Leucine, glycyl-L-phenylalanyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of L-Leucine, glycyl-L-phenylalanyl-, methyl ester involves its interaction with cellular components. It is taken up by cells through receptor-mediated endocytosis and then processed by lysosomal enzymes. The compound can induce apoptosis in certain immune cells by disrupting lysosomal membrane integrity, leading to the activation of caspase-3-like proteases and DNA fragmentation .
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine methyl ester: Another lysosomotropic agent that induces apoptosis by a similar mechanism.
Glycyl-L-phenylalanine 2-naphthylamide: A compound with similar lysosomal targeting properties.
Uniqueness
L-Leucine, glycyl-L-phenylalanyl-, methyl ester is unique due to its specific amino acid sequence and the presence of a methyl ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
CAS No. |
4368-66-5 |
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Molecular Formula |
C18H27N3O4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)9-15(18(24)25-3)21-17(23)14(20-16(22)11-19)10-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11,19H2,1-3H3,(H,20,22)(H,21,23)/t14-,15-/m0/s1 |
InChI Key |
IHTRRAUYMSFTHZ-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Origin of Product |
United States |
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